1-{[(4-chlorophenyl)thio]acetyl}azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-chlorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAAWGWQIHBLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 4 Chlorophenyl Thio Acetyl Azepane and Its Analogues
Retrosynthetic Analysis of the 1-{[(4-chlorophenyl)thio]acetyl}azepane Structure
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the amide bond. This primary disconnection yields two key synthons: the azepane ring and a suitable acylating agent, such as [(4-chlorophenyl)thio]acetyl chloride. This approach simplifies the synthesis into two main challenges: the formation of the seven-membered nitrogen heterocycle and the preparation of the thioacetyl chloride derivative.
Further disconnection of the [(4-chlorophenyl)thio]acetyl chloride reveals chloroacetyl chloride and 4-chlorothiophenol (B41493) as readily available starting materials. This retrosynthetic pathway provides a clear and logical sequence for the assembly of the target compound from simple, commercially available precursors.
Synthesis of the Azepane Ring System
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a structural motif found in various bioactive molecules. nih.gov Its synthesis, however, can be challenging due to slower cyclization kinetics for medium-sized rings. nih.gov Several strategies have been developed to construct this heterocyclic system. The synthesis of the azepane ring can be approached through different synthetic strategies, including ring-closing reactions, ring-expansion of cyclic compounds, and multi-step sequences. researchgate.net
Classical methods for synthesizing the azepane ring often involve intramolecular cyclization of linear precursors. researchgate.net For instance, the dialkylation of primary amines with suitable dihalides represents a traditional approach to forming azacycles. mdpi.com Another common strategy is the reductive amination of dicarbonyl compounds.
Recent advancements have introduced more sophisticated cyclization methods. For example, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to functionalized azepines. nih.gov Silyl-aza-Prins cyclization of allylsilyl amines, catalyzed by Lewis acids like InCl3, can yield trans-azepanes with high diastereoselectivity. researchgate.net
Ring expansion of smaller, more readily available cyclic systems is a powerful strategy for the synthesis of azepanes. researchgate.net This approach can overcome the kinetic barriers associated with the direct formation of seven-membered rings.
Several notable ring expansion methodologies include:
Photochemical Dearomative Ring Expansion: A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This method, mediated by blue light, transforms a six-membered benzene (B151609) framework into a seven-membered ring system, which upon hydrogenolysis, yields polysubstituted azepanes in just two steps. nih.govmanchester.ac.uk
Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org
Condensation-Ring-Expansion of Pyrrolidinones: A two-step formal [5+2] cycloaddition approach involves the condensation of pyrrolidinones with aldehydes to form N-vinylpyrrolidinones, followed by a photochemical rearrangement to yield substituted azepanes. organic-chemistry.org
| Ring Expansion Method | Precursor | Key Conditions | Product | Reference(s) |
| Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light, followed by hydrogenolysis | Polysubstituted azepanes | nih.gov, manchester.ac.uk |
| Piperidine Ring Expansion | Substituted piperidines | Not specified | Diastereomerically pure azepanes | rsc.org |
| Condensation-Ring-Expansion | Pyrrolidinones and aldehydes | Photochemical rearrangement (UV light) | Substituted azepanes | organic-chemistry.org |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including heterocyclic systems. nih.govmdpi.com While the direct synthesis of the simple azepane ring via MCRs is less common, these strategies are invaluable for constructing more complex, functionalized azepine derivatives. For instance, acid-catalyzed pseudo three-component synthesis of coumarin-annulated azepines has been reported. rsc.org
Introduction of the Thioacetyl Functionality
The introduction of the thioacetyl group onto the azepane nitrogen can be achieved through acylation with a suitable reagent. A common method involves the use of an acyl chloride, such as chloroacetyl chloride, to first form an α-chloroacetamide intermediate. The subsequent displacement of the chloride with a sulfur nucleophile introduces the thioether linkage.
Alternatively, thioacylation of amines can be performed using various reagents and conditions. organic-chemistry.org A mild and chemoselective method for the thioacylation of amines utilizes α-keto acids and elemental sulfur, activated by a thiol. organic-chemistry.org While this specific method may not be directly applicable to the synthesis of the target molecule, it highlights the diverse strategies available for forming thioamide and related functionalities.
The reaction of an amine with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534), is a standard procedure for the formation of α-chloroacetamides. researchgate.netresearchgate.netnih.gov
Incorporation of the 4-Chlorophenyl Moiety
The 4-chlorophenylthio group is typically introduced via nucleophilic substitution. The key precursor, [(4-chlorophenyl)thio]acetyl chloride, can be synthesized from 4-chlorothiophenol and chloroacetyl chloride. smolecule.com The reaction between a thiol and an alkyl halide is a fundamental method for forming thioethers.
The synthesis of [(4-chlorophenyl)thio]acetyl chloride itself can be accomplished by reacting 4-chlorothiophenol with chloroacetyl chloride. wu.ac.th It is important to control the reaction conditions to favor S-acylation over potential side reactions. The resulting [(4-chlorophenyl)thio]acetyl chloride is a reactive acylating agent that can readily undergo nucleophilic acyl substitution with the secondary amine of the azepane ring to form the final product. smolecule.com
The synthesis of the required 4-chlorothiophenol can be achieved through various methods, including the reduction of the corresponding sulfonyl chloride or the chlorination of thiophenol. google.com
Coupling and Derivatization Reactions to Form the Target Compound
The formation of the amide bond in this compound is typically achieved through the reaction of an activated carboxylic acid with an amine. researchgate.net This fundamental transformation can be approached through several well-established synthetic routes. The most direct method involves the acylation of azepane with a reactive derivative of (4-chlorophenyl)thioacetic acid.
One common strategy is the conversion of (4-chlorophenyl)thioacetic acid to its corresponding acyl chloride, (4-chlorophenyl)thioacetyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by the secondary amine of the azepane ring. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the acylation.
Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of (4-chlorophenyl)thioacetic acid with azepane. luxembourg-bio.com These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then susceptible to aminolysis. Common examples of such coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other classes of coupling reagents that could be effectively utilized include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
A catalyst-free approach for amide bond formation from thiocarboxylic acids and amines has also been reported. nih.gov This method relies on the oxidation of the thiocarboxylic acid to a disulfide intermediate, which then reacts with the amine to form the amide. nih.gov While this presents an interesting alternative, its applicability to the specific substrates would require empirical validation.
The following table summarizes potential coupling reagents and their general characteristics for the synthesis of this compound.
| Coupling Reagent/Method | Activating Agent | Typical Byproducts | Key Features |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | SO₂, HCl or CO, CO₂, HCl | Highly reactive, often requires a base. |
| Carbodiimides (e.g., DCC, DIC) | Forms an O-acylisourea intermediate. luxembourg-bio.com | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) | Widely used, byproduct precipitation can simplify purification. luxembourg-bio.com |
| Phosphonium Salts (e.g., BOP) | Forms an acyloxyphosphonium salt. | Hexamethylphosphoramide (HMPA) | High coupling efficiency, but can have toxic byproducts. |
| Uronium Salts (e.g., HBTU) | Forms an active ester. | Tetramethylurea | Generally high yields and low racemization for chiral substrates. |
| Thioacid-Amine Coupling | Air or electrochemical oxidation to disulfide. nih.gov | Water | Catalyst-free, but mechanism and scope may be substrate-dependent. nih.gov |
Table 1: Interactive Data Table of Coupling Reagents for Amide Synthesis
Reaction Mechanism Studies and Optimization of Reaction Conditions
The mechanism of amide bond formation via coupling reagents has been extensively studied. luxembourg-bio.com In the case of carbodiimide-mediated couplings, the carboxylic acid adds to the carbon-nitrogen double bond of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be directly attacked by the amine (azepane) to furnish the desired amide and the corresponding urea (B33335) byproduct (e.g., dicyclohexylurea). luxembourg-bio.com However, the O-acylisourea can also rearrange to a less reactive N-acylurea, a common side reaction that can be suppressed by the addition of HOBt or a similar auxiliary nucleophile. HOBt reacts with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards aminolysis.
Optimization of the reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters to consider include:
Solvent: The choice of solvent is critical and depends on the solubility of the reactants and reagents. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed.
Temperature: Amide coupling reactions are often performed at room temperature, although cooling to 0 °C may be necessary at the start of the reaction, particularly when using highly reactive acyl chlorides, to control the reaction rate and minimize side reactions.
Stoichiometry: The stoichiometry of the reactants and coupling agents should be carefully controlled. A slight excess of the carboxylic acid or the amine may be used to drive the reaction to completion. The coupling reagent is typically used in stoichiometric amounts or a slight excess.
Base: When using the acyl chloride method, a tertiary amine base is essential to scavenge the generated HCl. In coupling reactions, a base like triethylamine or N,N-diisopropylethylamine (DIPEA) can be added, especially when the amine is used as its hydrochloride salt.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Advanced Spectroscopic and Crystallographic Characterization in Research of 1 4 Chlorophenyl Thio Acetyl Azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can map out the molecular structure, including the connectivity and spatial relationships of atoms. For a molecule like 1-{[(4-chlorophenyl)thio]acetyl}azepane, a suite of NMR experiments would be required for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments
¹H NMR spectroscopy would provide critical information about the chemical environment of each hydrogen atom in this compound. The expected spectrum would show distinct signals for the protons on the 4-chlorophenyl ring, the methylene (B1212753) protons of the thioacetyl group, and the methylene protons of the azepane ring. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would be instrumental in confirming the compound's structure. However, specific experimental data, including chemical shifts and coupling constants, are not currently documented.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks
To delineate the carbon skeleton of the molecule, ¹³C NMR spectroscopy is indispensable. This technique would reveal a unique signal for each chemically distinct carbon atom. One would expect to observe signals corresponding to the carbons of the 4-chlorophenyl group, the carbonyl and methylene carbons of the thioacetyl moiety, and the carbons of the azepane ring. The precise chemical shifts for these carbon atoms in this compound are yet to be reported in scientific literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are essential. Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide long-range correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connection between the thioacetyl group and the azepane ring, as well as the linkage of the 4-chlorophenylthio group. The application of these techniques to this compound has not been described in available research.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would be suitable for determining the molecular weight of this compound. In an ESI-MS experiment, the molecule would typically be protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion would confirm the molecular mass of the compound. While this is a standard characterization method, specific ESI-MS data for this compound are not published.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, an HRMS measurement would provide its exact mass to several decimal places, which would serve as strong evidence for its chemical formula. This crucial piece of data for the definitive characterization of the compound is not currently available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation causes the excitation of molecular vibrations, such as stretching and bending. Each functional group has a characteristic vibrational frequency, making its identification possible.
For this compound, specific vibrational modes are expected. The presence of the tertiary amide group is a key feature. The C=O stretching vibration of a tertiary amide typically appears as a strong band in the region of 1630–1680 cm⁻¹. The C-N stretching vibration of the amide is expected in the 1200–1300 cm⁻¹ range. The aromatic ring (4-chlorophenyl) will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 785 and 540 cm⁻¹. The thioether linkage (C-S) usually shows weak absorptions in the 600–800 cm⁻¹ range. The azepane ring will be characterized by its C-H stretching and bending vibrations.
While the expected regions for these functional groups can be predicted, specific, experimentally determined IR absorption data for this compound from published literature is not available at this time. A detailed analysis would require an experimental spectrum to precisely assign the vibrational frequencies and confirm the molecular structure.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.1239 (4) |
| b (Å) | 11.2338 (5) |
| c (Å) | 12.8450 (6) |
| α (°) | 90 |
| β (°) | 109.434 (2) |
| γ (°) | 90 |
| Volume (ų) | 1378.04 (11) |
| Z | 4 |
This table is based on data from C. S. Chidan Kumar et al. (2016). The values are presented for illustrative purposes and should be referenced from the original publication for research purposes.
Analysis of Intermolecular Interactions and Crystal Packing
The same crystallographic study also sheds light on how the molecules of this compound are arranged in the crystal lattice. The packing of molecules is governed by a network of weak intermolecular interactions.
In the crystal structure, a notable interaction is the presence of C—H···O hydrogen bonds. These interactions link adjacent molecules, with the carbonyl oxygen atom acting as a hydrogen bond acceptor. Specifically, a C—H···O interaction forms a chain of molecules along the b-axis direction. Furthermore, C—H···π interactions are observed, where hydrogen atoms from the azepane ring interact with the electron-rich π system of the chlorophenyl ring of a neighboring molecule. These interactions contribute to the formation of a three-dimensional supramolecular architecture. The study also notes the presence of a short Cl···S contact, which further stabilizes the crystal packing. Understanding these non-covalent interactions is crucial for predicting the physical properties of the crystalline material.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) correspond to these electronic transitions.
For this compound, the primary chromophore is the 4-chlorophenylthio group attached to the acetyl-azepane moiety. Aromatic systems typically exhibit strong π → π* transitions. The presence of the sulfur atom (thioether) and the chlorine atom can influence the energy of these transitions through their lone pairs of electrons and inductive effects. The carbonyl group of the amide also has n → π* transitions, which are typically weaker than π → π* transitions.
A detailed experimental UV-Vis spectrum would be necessary to determine the specific λmax values and the molar absorptivity for this compound. This would provide valuable information about its electronic structure. However, at present, published experimental UV-Vis spectroscopic data for this compound is not available.
Computational and Theoretical Investigations of 1 4 Chlorophenyl Thio Acetyl Azepane
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental electronic properties and geometric structure of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-{[(4-chlorophenyl)thio]acetyl}azepane, DFT calculations would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process involves calculating the molecule's energy at various atomic arrangements to find the lowest energy state. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The results of these calculations would provide insight into the molecule's structural stability.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap would suggest that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack on the this compound molecule.
Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)
Atomic charge distribution analysis, such as Mulliken population analysis, would be used to calculate the partial charge on each atom within the this compound molecule. This information is crucial for understanding its electrostatic potential, reactivity, and intermolecular interactions. The charge distribution helps to identify electron-rich and electron-deficient regions of the molecule.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal the molecule's conformational flexibility and how its shape changes in a simulated physiological environment. By analyzing the trajectory of the simulation, researchers could identify the most populated conformations and understand the dynamic behavior of the azepane ring and the (4-chlorophenyl)thioacetyl group.
Molecular Docking Studies for Ligand-Target Interactions (non-human, mechanistic focus)
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. These studies are instrumental in understanding potential biochemical pathways on a mechanistic level.
Identification of Putative Binding Sites
In the context of this compound, molecular docking studies would be performed against various non-human protein targets to identify putative binding sites. This process involves computationally placing the molecule into the active site of a target protein and scoring the interaction based on factors like binding energy and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). This would provide hypothetical insights into its mechanism of action at a molecular level, independent of any therapeutic or physiological outcome in humans.
Prediction of Binding Modes and Key Intermolecular Contacts
The prediction of how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme, is a cornerstone of computational drug design. This is typically achieved through molecular docking simulations. In such studies, the three-dimensional structure of the target protein is used to predict the preferred orientation of the ligand (in this case, this compound) when bound to form a stable complex.
Based on studies of similar N-substituted acetamide (B32628) and chlorophenyl-containing compounds, several key intermolecular contacts would be anticipated. nih.govresearchgate.netnih.gov The azepane ring, a seven-membered heterocyclic scaffold, is known for its conformational flexibility, which can be computationally explored to find the most stable conformation for binding. nih.govnih.gov
Key potential intermolecular contacts for this compound would likely include:
Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a prime hydrogen bond acceptor. It could form hydrogen bonds with amino acid residues that are hydrogen bond donors, such as serine, threonine, or lysine, within a protein's binding pocket.
Hydrophobic Interactions: The chlorophenyl group and the aliphatic carbons of the azepane ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid.
Pi-Pi Stacking: The chlorophenyl ring can undergo pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Molecular docking studies on related N-substituted acetamide derivatives have demonstrated the importance of these interactions in determining binding affinity and specificity. nih.gov For instance, in a study of N-substituted acetamide derivatives as P2Y14R antagonists, molecular docking revealed key interactions within the receptor's binding site that guided the design of more potent compounds. nih.gov Similarly, docking studies of quinazolinone derivatives containing a 4-chlorophenyl group highlighted the significant role of this moiety in binding to the active site of cancer-related proteins. nih.gov
A hypothetical summary of predicted intermolecular contacts for this compound is presented in Table 1.
| Interacting Moiety of the Compound | Potential Interacting Partner in a Biological Target | Type of Interaction |
|---|---|---|
| Carbonyl Oxygen (C=O) | Amine or Hydroxyl groups of amino acids (e.g., Lys, Ser) | Hydrogen Bond |
| Chlorophenyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Pi-Pi Stacking |
| Chlorine Atom | Carbonyl oxygen or other electron-rich atoms | Halogen Bond |
| Azepane Ring | Nonpolar amino acids (e.g., Leu, Val, Ile) | Hydrophobic Interaction |
| Sulfur Atom | Metal ions or specific amino acid side chains | Coordination/polar interaction |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds. Density Functional Theory (DFT) is a widely used method for calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govmdpi.com
| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic - Chlorophenyl) | 7.2 - 7.5 | Two distinct signals expected due to symmetry. |
| ¹H (CH₂ - Acetyl) | 3.8 - 4.2 | Adjacent to sulfur and carbonyl group. |
| ¹H (CH₂ - Azepane, α to N) | 3.4 - 3.7 | Two signals due to different chemical environments. |
| ¹H (CH₂ - Azepane, other) | 1.5 - 1.9 | Multiple overlapping signals. |
| ¹³C (Carbonyl) | 168 - 172 | Characteristic downfield shift. |
| ¹³C (Aromatic - C-Cl) | 132 - 136 | |
| ¹³C (Aromatic - C-S) | 130 - 134 | |
| ¹³C (Aromatic - other) | 128 - 130 | |
| ¹³C (CH₂ - Acetyl) | 35 - 40 | |
| ¹³C (CH₂ - Azepane, α to N) | 45 - 50 | |
| ¹³C (CH₂ - Azepane, other) | 25 - 30 |
Vibrational Frequencies: The prediction of vibrational frequencies using DFT calculations can aid in the assignment of bands in an experimental IR spectrum. mdpi.com Key predicted vibrational frequencies for this compound would include the C=O stretching frequency of the amide, C-N stretching of the azepane ring, C-S stretching, and various vibrations associated with the chlorophenyl ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. A hypothetical table of important predicted vibrational frequencies is shown in Table 3.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C=O Stretch (Amide) | 1650 - 1680 |
| C-H Stretch (Aromatic) | 3050 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C-N Stretch (Azepane) | 1180 - 1250 |
| C-Cl Stretch | 1080 - 1100 |
| C-S Stretch | 650 - 750 |
Mechanistic Insights into Synthesis and Reaction Pathways
The synthesis of this compound would likely proceed through the acylation of azepane with a derivative of (4-chlorophenyl)thio]acetic acid. A plausible synthetic route involves the reaction of azepane with (4-chlorophenyl)thio]acetyl chloride. This is a standard nucleophilic acyl substitution reaction.
The reaction would likely proceed via a tetrahedral intermediate, formed by the nucleophilic attack of the nitrogen atom of azepane on the carbonyl carbon of (4-chlorophenyl)thio]acetyl chloride. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, would yield the final product.
Computational studies could also investigate the role of the solvent and the potential for side reactions. For instance, the conformational flexibility of the azepane ring could be studied to determine if certain conformations are more reactive than others. nih.govresearchgate.net Such mechanistic studies are valuable for optimizing reaction conditions to improve yield and purity. Reviews on the synthesis of azepane derivatives often highlight various synthetic strategies, including ring-expansion reactions and cyclization methods, which can also be investigated computationally to understand their regioselectivity and stereoselectivity. rsc.orgdntb.gov.uaresearchgate.net
Structure Activity Relationship Sar Studies and Mechanistic Insights of 1 4 Chlorophenyl Thio Acetyl Azepane Excluding Clinical Efficacy
Design Principles for Systematic Structural Modification of Azepane Derivatives
The design of bioactive azepane derivatives is a strategic process in medicinal chemistry, leveraging the unique structural and pharmacological properties of the seven-membered azepane ring. researchgate.net Systematic modifications are often guided by principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A key strategy involves exploring the chemical landscape around a lead compound by incorporating small heterocyclic rings like azepane. researchgate.net
One fundamental design principle is scaffold rigidification . For instance, the flexible azepane ring can be incorporated into more rigid structures, such as dibenzo[b,f]azepines, to lock it into a specific bioactive conformation, potentially increasing its affinity for a target. nih.gov Another principle is the structure-activity relationship (SAR) study , where modifications are made to different parts of the molecule—the azepane ring, linkers, and peripheral substituents—to probe their influence on biological activity. nih.govresearchgate.net For example, in the development of 2-aminopyridine (B139424) derivatives as JAK2 inhibitors, systematic SAR studies were crucial in identifying potent and selective compounds. researchgate.net
Furthermore, the strategic incorporation of the azepane moiety can enhance a molecule's properties through specific interactions with a target protein or by altering its pharmacokinetic profile. researchgate.nete3s-conferences.org The development of azepane-containing inhibitors for protein tyrosine phosphatases PTPN2 and PTPN1 illustrates how structural optimization, guided by rational design, can lead to compounds with nanomolar inhibitory potency. nih.govresearchgate.net These design strategies provide a framework for the systematic modification of compounds like 1-{[(4-chlorophenyl)thio]acetyl}azepane to probe and enhance their biological effects.
Influence of Azepane Ring Conformation on Molecular Interactions
The azepane ring, a seven-membered saturated heterocycle, is conformationally flexible and can adopt several low-energy conformations, including the twist-chair, chair, and boat forms. nih.gov This conformational flexibility is a critical determinant of how azepane-containing molecules interact with biological targets. High-level electronic structure calculations have shown that for azepane, the twist-chair conformation is generally the most stable. nih.gov
The specific conformation adopted by the ring can be influenced by its substituents. For example, selective monofluorination of the azepane ring has been shown to bias the conformational equilibrium, favoring one major conformation. rsc.org This ability to "lock" the ring into a preferred shape is a powerful tool in drug design, as it can pre-organize the molecule for optimal binding to a receptor or enzyme active site.
In related diazepane structures, NMR spectroscopy and X-ray crystallography have revealed that antagonist molecules can exist in a low-energy twist-boat conformation, which is stabilized by intramolecular interactions. nih.gov It is often hypothesized that this constrained geometry mimics the bioactive conformation required for receptor binding. nih.gov Therefore, the conformational preference of the azepane ring in this compound is crucial for orienting the thioacetyl and 4-chlorophenyl groups correctly for molecular interactions, directly impacting its biological activity profile.
Role of the Thioacetyl Linker in Modulating Activity
The thioacetyl linker in this compound serves as a crucial bridge connecting the azepane ring to the 4-chlorophenyl moiety. The properties of such linkers are critical to the success of bioactive molecules. researchgate.net This specific linker, comprising a thioether (-S-) bond and a carbonyl group (-C=O), dictates the spatial relationship and orientation between the two terminal ring systems.
The thioether component contributes to the molecule's lipophilicity and can participate in hydrophobic interactions within a protein binding pocket. Thiol-based linkers are widely used in conjugation chemistry, and their stability is a key factor in their design. nih.gov The acetyl (carbonyl) group, on the other hand, can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a biological target. In covalent inhibitors, carbonyl groups can also act as "warheads" that react with nucleophilic residues, such as cysteine, in an enzyme's active site. mdpi.com
The combination of these features in the thioacetyl linker influences several key parameters:
Conformational Flexibility: The linker provides a degree of rotational freedom, allowing the azepane and chlorophenyl groups to adopt optimal positions for binding.
Metabolic Stability: The thioether bond's susceptibility to oxidation can be a site of metabolism, influencing the compound's half-life.
Thus, the thioacetyl linker is not merely a spacer but an active modulator of the compound's physicochemical properties and its interaction with biological targets.
Impact of 4-Chlorophenyl Substitutions on Molecular Recognition and Activity
The 4-chlorophenyl group is a common feature in many biologically active compounds, and its presence significantly influences molecular recognition and activity. researchgate.netnih.gov The chlorine atom at the para-position of the phenyl ring imparts several key physicochemical properties that are critical for binding to target proteins.
Electronic Effects: Chlorine is an electron-withdrawing group, which alters the electron density of the aromatic ring. This can influence the strength of non-covalent interactions such as pi-stacking or cation-pi interactions with protein residues.
Lipophilicity: The chloro-substituent increases the lipophilicity (hydrophobicity) of the phenyl ring. This enhancement can promote passage through biological membranes and strengthen binding to hydrophobic pockets in enzymes or receptors.
Steric and Halogen Bonding: The size of the chlorine atom provides steric bulk that can be crucial for fitting into a specific binding site. Furthermore, the chlorine atom can act as a halogen bond donor, forming a favorable, directional non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the protein target. This has been increasingly recognized as a significant force in molecular recognition.
The importance of the 4-chlorophenyl moiety is evident in various classes of enzyme inhibitors. For example, a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives showed potent urease inhibitory activity. nih.gov Similarly, 1-(4-chlorophenyl)-3-palmitoylthiourea was identified as a powerful urease inhibitor, suggesting the chlorophenyl group plays a key role in binding to the enzyme. nih.gov In another context, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as kinase inhibitors, further highlighting the versatility of this substituent in facilitating molecular interactions. nih.gov
Stereochemical Effects on Biological Interaction Profiles (if applicable)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. mhmedical.com The majority of biological targets, such as enzymes and receptors, are chiral, and thus they often interact differently with the stereoisomers (enantiomers or diastereomers) of a chiral drug molecule. nih.govnih.gov
While the parent structure of this compound is achiral, substitutions on the azepane ring can introduce one or more chiral centers. If such a chiral center exists, it is highly probable that the resulting stereoisomers would exhibit distinct biological profiles. rsc.org This is because stereochemistry affects not only the binding affinity to a target but also the molecule's absorption, distribution, and metabolism. nih.gov
For example, studies on other chiral compounds have shown that only one enantiomer may possess the desired biological activity, while the other could be inactive or even contribute to undesired effects. nih.gov The differential activity arises from the fact that only one isomer can achieve a precise three-point attachment or optimal complementary fit with the chiral binding site of its biological target. nih.gov Therefore, should any derivatives of this compound be synthesized with chiral centers, the separation and individual testing of the stereoisomers would be essential to fully characterize their biological interaction profiles.
In Vitro Enzyme Inhibition Studies and Mechanism of Action (e.g., Urease Inhibition)
In vitro studies are essential for elucidating the mechanism of action of a compound. Based on its structural motifs, particularly the thioacetyl linker and the 4-chlorophenyl group, this compound is a candidate for enzyme inhibition, with urease being a plausible target. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by ureolytic bacteria. nih.govmdpi.com
Many known urease inhibitors contain thiourea (B124793) or thiosemicarbazide (B42300) moieties, which are structurally related to the thioacetyl group. nih.govdergipark.org.tr The proposed mechanism of inhibition often involves the chelation of the two nickel ions (Ni2+) in the urease active site by the inhibitor. researchgate.net The sulfur atom and/or a nearby carbonyl oxygen of the inhibitor can coordinate with the nickel ions, blocking the active site and preventing the binding and hydrolysis of urea. nih.govdergipark.org.tr
SAR studies of related compounds support this hypothesis. For instance, a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives demonstrated potent urease inhibition, with IC₅₀ values in the low micromolar to nanomolar range, significantly more potent than the standard inhibitor, thiourea. nih.gov The data suggest that the 4-chlorophenyl group contributes significantly to the inhibitory activity.
| Compound | Substituent on Aryl Ring | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-[(4'-chlorophenyl)carbonyl]-4-(phenyl)thiosemicarbazide | -H | 3.21 ± 0.05 | nih.gov |
| 1-[(4'-chlorophenyl)carbonyl]-4-(4-chlorophenyl)thiosemicarbazide | 4-Cl | 1.14 ± 0.06 | nih.gov |
| 1-[(4'-chlorophenyl)carbonyl]-4-(4-nitrophenyl)thiosemicarbazide | 4-NO₂ | 2.15 ± 0.05 | nih.gov |
| 1-[(4'-chlorophenyl)carbonyl]-4-(2,4-dichlorophenyl)thiosemicarbazide | 2,4-diCl | 0.32 ± 0.01 | nih.gov |
| Thiourea (Standard) | N/A | 21.25 ± 0.13 | nih.gov |
The data in Table 1 clearly show that compounds with a chlorophenyl carbonyl core exhibit potent urease inhibition. The potent activity of the 2,4-dichlorophenyl derivative (IC₅₀ = 0.32 µM) suggests that halogen substitutions are highly favorable for activity. nih.gov It is therefore highly probable that this compound would also function as a urease inhibitor through a similar mechanism of nickel chelation.
Receptor Binding Studies and Ligand-Receptor Dynamics (non-human, mechanistic)
While enzyme inhibition is one possible mechanism, the azepane scaffold is also prevalent in compounds designed to interact with various G-protein coupled receptors (GPCRs). nih.gov Mechanistic receptor binding studies, typically conducted using non-human cell lines or tissues, are employed to determine a ligand's affinity and selectivity for different receptors.
Radioligand binding assays are a common method used to characterize these interactions. nih.gov In these experiments, a radiolabeled ligand with known affinity for a receptor is competed off by the test compound. This allows for the determination of the inhibitor constant (Kᵢ), which reflects the affinity of the test compound for the receptor. mdpi.com Azepane derivatives have been shown to bind to a variety of receptors, including histamine (B1213489) H₃ and dopamine (B1211576) receptors. nih.govnih.gov
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| 1-(6-(3-Phenylphenoxy)hexyl)azepane | Human Histamine H₃ | 18 | nih.gov |
| 1-(5-(4-Phenylphenoxy)pentyl)azepane | Human Histamine H₃ | 34 | nih.gov |
| A diazepinoindole derivative (Compound 6) | Dopamine D₁ | 110 | nih.gov |
| A diazepinoindole derivative (Compound 6) | Dopamine D₄ | 1700 | nih.gov |
In Vitro Antimicrobial Activity against Specific Microbial Strains
Research on compounds structurally related to this compound reveals a broad range of antimicrobial activities. For instance, a series of semisynthetic triterpenoids featuring an A-ring azepano fragment demonstrated significant antimicrobial effects. Notably, certain azepano derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤ 0.15 μM, surpassing the efficacy of the antibiotic vancomycin. nih.gov One such derivative, azepanobetulinic acid cyclohexyl amide, was found to have a significant bacteriostatic effect on MRSA (MIC ≤ 0.15 μM) with low cytotoxicity. nih.gov
Furthermore, studies on other heterocyclic systems incorporating the azepine ring, such as pyridobenzazepine and pyridobenzothiepine derivatives, have also shown in vitro antimicrobial activity against various bacterial and fungal strains. researchgate.net For example, certain synthesized azepine and thiepine (B12651377) derivatives were evaluated against a panel of eight bacterial and three fungal pathogenic strains, indicating the potential for this scaffold in developing new antimicrobial agents. researchgate.net
In a different study, novel 1,2-diazepine derivatives, which share a seven-membered ring system with azepanes, demonstrated significant antibacterial activity. For instance, 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione showed notable inhibition against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com
The antimicrobial potential of the 4-chlorophenyl moiety is also evident in various studies. For example, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties. nih.gov One of the synthesized compounds, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, along with its corresponding 1,3-oxazol-5(4H)-one, displayed antimicrobial activity against Gram-positive bacterial strains. nih.gov Similarly, sulfonamide derivatives containing a 5-(4-chlorophenyl)-1,3,4-thiadiazole ring have been synthesized and shown to possess antiviral activity. researchgate.netnih.gov
The thioether linkage, another key feature of the target compound, is present in various antimicrobially active molecules. For instance, S-alkylated derivatives of benzimidazole-thienopyrimidines have been synthesized and showed promising antimicrobial activity. mdpi.com
While specific MIC values for this compound are not available, the data from related compounds suggest that it could possess activity against a range of microbial pathogens, particularly Gram-positive bacteria. The interactive table below summarizes the antimicrobial activities of some of these related compounds.
| Compound/Derivative Class | Microbial Strain | Activity (MIC/Other) | Reference |
| Azepano-triterpenoids | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.15 μM | nih.gov |
| Azepanobetulinic acid cyclohexyl amide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.15 μM | nih.gov |
| 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant antibacterial activity | biointerfaceresearch.com |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | Antimicrobial activity observed | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Tobacco Mosaic Virus (TMV) | Antiviral activity observed | researchgate.netnih.gov |
| S-alkyl benzimidazole-thienopyrimidines | Various bacteria | Antimicrobial activity observed | mdpi.com |
Correlation between Computational Predictions and Experimental SAR Data
Although specific computational studies for this compound are not documented in the provided search results, quantitative structure-activity relationship (QSAR) and molecular docking studies on analogous structures provide a framework for understanding the potential interplay between its structural features and antimicrobial activity.
QSAR studies on various heterocyclic compounds have successfully identified key molecular descriptors that govern their antimicrobial potency. For instance, in a series of 2-azetidinone derivatives, QSAR models indicated that topological parameters, such as the Balaban index and molecular connectivity indices, were crucial for their antibacterial and antifungal activities. nih.gov For other classes of compounds, electronic properties like dipole moment and spatial descriptors have been shown to influence antimicrobial efficacy. researchgate.net
Molecular docking studies have also been instrumental in elucidating the mechanism of action for related compounds. For example, a series of (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo nih.govresearchgate.netimidazo[1,2-c]pyrimidin-4-ol derivatives were designed and docked on the FtsZ protein, a key target in tuberculosis treatment. The docking results correlated well with the in vitro antitubercular activity, highlighting the importance of specific hydrogen bond interactions for inhibitory action. nih.gov Similarly, docking studies of S-alkyl benzimidazole-thienopyrimidines showed a high affinity for the TrmD enzyme, suggesting a potential mechanism for their antimicrobial effects. mdpi.com
In the context of this compound, it can be hypothesized that the 4-chlorophenyl group contributes to hydrophobic interactions within the target's binding site, a common feature in many active pharmaceutical ingredients. The thioether linkage provides flexibility and can participate in various non-covalent interactions. The azepane ring, being a seven-membered saturated heterocycle, can adopt multiple conformations, which may allow for an optimal fit within a biological target.
The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for pyrimido-isoquinolin-quinone derivatives has demonstrated that steric, electronic, and hydrogen-bond acceptor properties are critical for their antibacterial activity against MRSA. mdpi.com Such computational approaches could be invaluable in predicting the antimicrobial potential of this compound and guiding the synthesis of more potent analogs. The correlation between in silico predictions and experimental results for these related compounds underscores the power of computational chemistry in modern drug discovery.
Potential Research Applications of 1 4 Chlorophenyl Thio Acetyl Azepane Beyond Therapeutic Development
Utilization as a Synthetic Intermediate in the Construction of Complex Organic Molecules
The molecular architecture of 1-{[(4-chlorophenyl)thio]acetyl}azepane makes it a valuable intermediate for the synthesis of more complex organic structures. The azepane ring, a seven-membered nitrogen heterocycle, is a structural motif found in numerous bioactive natural products and synthetic compounds. nih.govwikipedia.org The presence of this scaffold provides a foundational element for building diverse molecular frameworks. researchgate.net Synthetic strategies can leverage the azepane core for the construction of novel polycyclic systems or as a backbone for creating libraries of compounds for screening in various assays. rsc.orgresearchgate.netnih.govacs.org
The reactivity of its functional groups further enhances its utility. The thioether linkage (C-S-C) can undergo a range of chemical transformations. For instance, oxidation of the sulfur atom can yield the corresponding sulfoxide (B87167) and sulfone derivatives, thereby introducing new functionalities and altering the electronic properties of the molecule. masterorganicchemistry.com Furthermore, the amide bond can be subjected to hydrolysis or reduction to provide access to the corresponding carboxylic acid or amine, opening pathways to different classes of compounds. The carbon-sulfur bond itself can be cleaved under specific reductive conditions, such as with Raney nickel, allowing for the removal of the chlorophenylthio group if necessary. wikipedia.org
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Thioether (-S-) | Oxidation | Sulfoxides, Sulfones |
| Amide (-C(O)N-) | Hydrolysis | Carboxylic Acids, Amines |
| Amide (-C(O)N-) | Reduction | Secondary Amines |
Exploration in Materials Science for Functional Compound Development
In materials science, the incorporation of sulfur-containing moieties like thioethers is a known strategy for developing polymers and materials with unique optical and electronic properties. researchgate.net Thioether-containing polymers often exhibit high refractive indices, making them potentially useful in the manufacturing of optical lenses, coatings, and other photonic devices. warwick.ac.uk The presence of the polarizable sulfur atom in this compound could be exploited in the design of novel monomers for polymerization. libretexts.org
The aromatic chlorophenyl group can contribute to the thermal stability and mechanical properties of a resulting polymer. Furthermore, thioethers are known to coordinate with metal ions, particularly soft metals. acs.org This property suggests that materials derived from this compound could be investigated for applications in heavy metal sensing or sequestration. rsc.orgrsc.org The azepane unit, with its flexible seven-membered ring, could influence the polymer's morphology, solubility, and processing characteristics. nih.gov Research in this area could involve synthesizing polymers where this compound acts as a monomer or a functional additive to create materials with tailored properties for advanced applications. acs.org
Development as Analytical Probes or Standards in Chemical Analysis
The distinct isotopic signature of chlorine makes this compound a candidate for use as an analytical probe or standard, particularly in mass spectrometry. wikipedia.org Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemdictionary.orgucalgary.ca This results in a characteristic M+2 peak in the mass spectrum for any fragment containing a chlorine atom, which is a readily identifiable marker. libretexts.orgchemguide.co.uk This feature can be invaluable for identifying and quantifying the compound or its derivatives in complex mixtures. nih.gov
Given the widespread use of chlorinated compounds in industry and agriculture, there is a continuous need for reliable analytical standards for environmental monitoring and chemical analysis. epa.govacs.orgnih.gov this compound could serve as a certified reference material for the development and validation of new analytical methods aimed at detecting chlorinated organic pollutants. Its specific structure, combining a chlorinated aromatic ring with a heterocyclic amine, offers a unique standard for calibrating instruments and testing the efficacy of separation techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Table 2: Isotopic Abundance of Natural Chlorine
| Isotope | Natural Abundance (%) |
|---|---|
| ³⁵Cl | ~75.77% |
This isotopic distribution leads to a characteristic ~3:1 intensity ratio for the M and M+2 peaks in mass spectrometry for chlorine-containing compounds. chemdictionary.orgucalgary.ca
Investigation in Catalysis or Organocatalysis
The thioether functional group is increasingly recognized for its role in catalysis. The sulfur atom in a thioether can act as a soft Lewis base, enabling it to coordinate with transition metal centers and serve as a ligand in homogeneous catalysis. bohrium.comresearchgate.net Such thioether-containing ligands have been successfully employed in a variety of metal-catalyzed reactions. thieme-connect.combohrium.comthieme-connect.com By modifying the structure of this compound, it could be developed into a chiral or achiral ligand for various catalytic transformations. The azepane and chlorophenyl groups can be altered to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. bohrium.comthieme-connect.com
Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents another avenue for investigation. The azepane nitrogen, after appropriate modification, could function as a basic site or be incorporated into a more complex chiral scaffold. Chiral azepane derivatives have shown promise in asymmetric synthesis, and this compound could serve as a precursor to novel organocatalysts. The combination of the thioether and the amine functionality offers possibilities for developing bifunctional catalysts that can activate substrates through multiple interaction points.
Advanced Analytical Methodologies for Research Scale Characterization and Quantification of 1 4 Chlorophenyl Thio Acetyl Azepane
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool in chemical analysis, enabling the separation of components from a mixture. For 1-{[(4-chlorophenyl)thio]acetyl}azepane, various chromatographic methods are employed to assess purity and for preparative isolation.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. Given the molecular structure of this compound, which includes a polar amide group and a non-polar chlorophenylthio moiety, reversed-phase HPLC is the most appropriate method. In this mode, a non-polar stationary phase is used with a polar mobile phase.
A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely be a gradient of an aqueous component (like water with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the target compound from impurities with a wide range of polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the chlorophenylthio chromophore exhibits strong absorbance.
Purity Assessment: The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal secondary peaks.
Method Development: Key parameters to optimize during method development include the mobile phase composition, gradient slope, flow rate, and column temperature. These are adjusted to achieve optimal resolution between the main compound peak and any impurity peaks.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, the viability of GC analysis would depend on its thermal stability and volatility. Assuming the compound is sufficiently stable to be vaporized without decomposition, GC can be an effective method for purity assessment.
A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The carrier gas is usually an inert gas like helium or nitrogen. A temperature program, where the column oven temperature is gradually increased, is used to elute compounds with different boiling points at different times. A Flame Ionization Detector (FID) is a common choice for detection due to its high sensitivity to organic compounds.
Thermal Stability Considerations: A key consideration for GC analysis is the potential for thermal degradation of the analyte in the hot injector port or column. The amide bond in this compound could be susceptible to cleavage at high temperatures. Therefore, optimizing the injector temperature and temperature program is crucial.
Table 2: Hypothetical GC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
Preparative Chromatography for Compound Isolation and Purification
When a highly pure sample of this compound is required for further studies, such as for use as an analytical standard or for biological testing, preparative chromatography is employed. evotec.comphenomenex.com This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a target compound from a mixture. phenomenex.com
Both preparative HPLC and flash column chromatography can be used. The choice depends on the required purity and the quantity of material to be purified.
Preparative HPLC: This method offers high resolution and is suitable for obtaining very pure fractions. thermofisher.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to accommodate larger sample loads. phenomenex.com Fraction collection is typically triggered by a detector signal, allowing for the selective collection of the peak corresponding to this compound.
Flash Column Chromatography: This is a more rapid and less expensive technique suitable for purifying gram-scale quantities of the compound. It uses a glass column packed with a stationary phase (commonly silica gel), and the mobile phase is pushed through the column under moderate pressure. nih.gov The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. For this compound, a normal-phase separation on silica gel with a mobile phase such as a mixture of heptane and ethyl acetate would be a common approach.
Quantitative Spectroscopic Analysis (e.g., UV-Vis Spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). msu.edu The 4-chlorophenylthio group in this compound contains a conjugated π-electron system, which is expected to absorb UV radiation in the 200-400 nm range. uobabylon.edu.iq
The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of highly pure this compound at a specific wavelength (λmax), which is the wavelength of maximum absorbance. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Determination of λmax: The first step is to record the UV-Vis spectrum of a dilute solution of the compound to identify the λmax. This provides the highest sensitivity and minimizes errors in the quantitative measurement.
Calibration Curve: A typical calibration curve would plot absorbance versus concentration. The linearity of this plot is an important validation parameter.
Table 3: Example Data for a UV-Vis Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax (e.g., 258 nm) |
| 1.0 | 0.082 |
| 2.5 | 0.205 |
| 5.0 | 0.410 |
| 10.0 | 0.820 |
| 15.0 | 1.230 |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is an ideal technique for the analysis of this compound in complex matrices. Following separation on an HPLC column, the eluent is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates ions of the analyte, which are then separated and detected based on their mass-to-charge ratio (m/z). LC-MS can provide the molecular weight of the compound, and tandem MS (MS/MS) can be used to obtain structural information through fragmentation patterns. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very high sensitivity and selectivity. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS couples gas chromatography with mass spectrometry. nih.gov It is particularly useful for the identification of volatile and semi-volatile compounds. nih.gov After separation on the GC column, the compounds are ionized, typically by electron ionization (EI). libretexts.org The resulting mass spectrum is a fragmentation pattern that serves as a "molecular fingerprint," which can be compared to spectral libraries for compound identification. nih.gov The presence of chlorine in this compound would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. libretexts.org
Table 4: Summary of Advanced Analytical Techniques
| Technique | Application | Information Obtained |
| HPLC-DAD | Purity assessment, quantification | Retention time, purity, concentration |
| GC-FID | Purity assessment (if thermally stable) | Retention time, purity |
| Preparative Chromatography | Isolation and purification | Highly pure compound fractions |
| UV-Vis Spectrophotometry | Quantification | Concentration in solution |
| LC-MS | Identification, quantification | Molecular weight, structural fragments, concentration |
| GC-MS | Identification, structural elucidation | Fragmentation pattern, isotopic information |
Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl Thio Acetyl Azepane
Design and Synthesis of Advanced Analogues with Tuned Properties
A primary avenue for future research lies in the rational design and synthesis of advanced analogues of 1-{[(4-chlorophenyl)thio]acetyl}azepane. The synthesis of a focused library of related compounds would be instrumental in establishing structure-activity relationships (SAR) and structure-property relationships (SPR). The inherent structural flexibility of the azepane ring is a key determinant of the bioactivity of molecules that contain it. lifechemicals.com Therefore, the ability to introduce specific substituents to influence its conformation is a critical aspect of effective molecular design. lifechemicals.com
Future synthetic strategies could explore modifications at several key positions:
The Azepane Ring: Introduction of substituents on the seven-membered ring could modulate its conformational flexibility and, consequently, its interaction with biological targets or its packing in a material matrix. lifechemicals.comresearchgate.net
The Phenyl Ring: The electronic properties of the molecule could be tuned by altering the substituent on the phenyl ring. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups would allow for a systematic study of its influence.
The Acetyl Linker: The length and nature of the linker between the azepane and the thioether could be varied to optimize spatial orientation and binding to target molecules.
An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes. nih.gov This and other modern synthetic methods could be adapted for the creation of novel analogues of this compound. nih.govnih.gov
Table 1: Potential Analogues of this compound and Their Hypothesized Properties
| Analogue Structure | Modification | Hypothesized Property Change |
| 1-{[(4-fluorophenyl)thio]acetyl}azepane | Chlorine to Fluorine | Altered electronic properties, potential for enhanced metabolic stability |
| 1-{[(4-bromophenyl)thio]acetyl}azepane | Chlorine to Bromine | Increased lipophilicity, potential for halogen bonding interactions |
| 1-{[(4-methoxyphenyl)thio]acetyl}azepane | Chlorine to Methoxy group | Increased electron-donating character, potential for altered biological interactions |
| 1-{[2-(4-chlorophenyl)thio]propanoyl}azepane | Methyl group on acetyl linker | Increased steric bulk, altered conformational preference |
| 1-{[(4-chlorophenyl)thio]acetyl}-4-methylazepane | Methyl group on azepane ring | Restricted ring conformation, potential for improved binding selectivity |
Application of Machine Learning and AI in Structure-Activity Relationship Prediction
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing the fields of drug discovery and materials science. youtube.commdpi.com For a series of newly synthesized analogues of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their biological activities or material properties. nih.govresearchgate.net These computational models establish a mathematical correlation between the chemical structures of the compounds and their observed properties. mdpi.comijsmr.in
For sulfur-containing compounds, QSAR models have been successfully built to predict cytotoxicity and other biological activities. nih.govresearchgate.net The predictive power of these models relies on the calculation of molecular descriptors that encode the structural and physicochemical properties of the molecules. For the azepane derivatives, these descriptors could include:
Topological descriptors: Molecular weight, number of rotatable bonds.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).
Quantum chemical descriptors: Partial charges on the sulfur and chlorine atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net
Table 2: Hypothetical QSAR Data for a Series of this compound Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| Parent Compound | 297.8 | 3.5 | 29.1 | 10.5 |
| Fluoro-analogue | 281.4 | 3.2 | 29.1 | 12.8 |
| Bromo-analogue | 342.3 | 3.8 | 29.1 | 8.2 |
| Methoxy-analogue | 293.4 | 3.1 | 38.3 | 15.1 |
Investigation of Unexplored Mechanistic Pathways for Biological Interactions (non-human)
The structural features of this compound suggest several potential, yet unexplored, mechanisms of interaction with biological systems. The thioether moiety is of particular interest as it is known to be a site of metabolic transformations and can interact with various biological targets. nih.govmdpi.com
Future research in non-human systems could focus on:
Metabolic Stability: Investigating the oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone by liver microsomes from model organisms. nih.govacs.org This would provide insights into the metabolic fate of the compound.
Enzyme Inhibition: Screening the compound against a panel of enzymes, particularly those where sulfur-containing molecules are known to be active. nih.gov
Cellular Activity: Studies using non-human cell lines could elucidate the compound's effects on cellular processes. Thiol-containing compounds, but not thioethers, have been shown to attenuate patulin-induced endoplasmic reticulum stress in HepG2 cells, suggesting distinct biological activities for these two classes of sulfur compounds. mdpi.com
Development of Novel Materials Incorporating the Azepane Framework
Seven-membered heterocyclic rings, including azepanes, are being explored for their potential applications in materials science. plu.mxnih.gov The unique conformational properties of the azepane ring can impart interesting characteristics to polymers and other materials. lifechemicals.com
Future research could investigate the use of this compound as a monomer or a building block for novel materials. The amide and thioether functionalities could serve as points for polymerization or for grafting onto other polymer backbones. The resulting materials could have applications in areas such as:
Responsive Polymers: The thioether group is known to be responsive to reactive oxygen species (ROS), which could be exploited to create ROS-responsive materials for applications in drug delivery or diagnostics. rsc.org
Advanced Coatings: The presence of the chlorophenyl group could enhance the thermal stability and hydrophobicity of a resulting polymer, making it suitable for advanced coating applications.
Table 3: Hypothetical Properties of a Polymer Incorporating the Azepane Framework
| Property | Value | Potential Application |
| Glass Transition Temperature (Tg) | 150 °C | Thermally stable coatings |
| Water Contact Angle | 110° | Hydrophobic surfaces |
| ROS-induced Degradation | Yes | Controlled-release drug delivery |
Expansion into Sensor Technology and Chemical Biology Probes
The reactivity of the thioether group makes it an attractive functional handle for the development of chemical probes and sensors. acs.orgmdpi.com Specifically, the oxidation of thioethers by ROS can be harnessed to design fluorescent probes that signal the presence of these reactive species. nih.govacs.org
Future work could focus on modifying this compound to create a chemical probe. This would likely involve:
Incorporation of a Reporter Group: Attaching a fluorophore to the phenyl ring would be a common strategy. The fluorescence of the reporter group could be designed to change upon oxidation of the thioether.
Tuning Reactivity and Selectivity: The electronic environment of the thioether can be modified to tune its reactivity and selectivity towards different types of ROS.
Such probes would be valuable tools for studying oxidative stress in non-human biological systems, helping to unravel the complex roles of ROS in various physiological and pathological processes. acs.org
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. The synthesis of this compound involves the formation of an amide bond and a thioether bond, both of which are areas of active research in green chemistry.
Future synthetic efforts should focus on developing greener routes to this compound:
Amide Bond Formation: Traditional methods for amide synthesis often rely on stoichiometric coupling reagents that generate significant waste. chemistryviews.org Catalytic methods, including those that use boron-based catalysts or biocatalysts, offer a more atom-economical and sustainable alternative. bohrium.comresearchgate.netucl.ac.uk
Thioether Synthesis: The development of thioether synthesis methods that use greener solvents, such as water or bio-derived solvents, and that minimize the use of hazardous reagents is an important goal.
Solvent-Free Synthesis: A particularly green approach is the use of solvent-free reaction conditions, which can be achieved by heating a mixture of the reactants, sometimes with a catalyst. researchgate.net
Table 4: Comparison of a Traditional vs. a Hypothetical Green Synthesis Route
| Step | Traditional Route | Hypothetical Green Route | Green Chemistry Improvement |
| Amide Formation | Carboxylic acid, amine, stoichiometric coupling agent (e.g., DCC), chlorinated solvent | Carboxylic acid, amine, catalytic boric acid, solvent-free | Avoids wasteful coupling agent and hazardous solvent researchgate.net |
| Thioether Formation | Thiol, alkyl halide, strong base, polar aprotic solvent | Thiol, alcohol, transition metal catalyst, water | Uses a more benign solvent and a catalytic system |
By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in a wide range of scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for 1-{[(4-chlorophenyl)thio]acetyl}azepane, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-Step Synthesis : The compound can be synthesized via a multi-step process involving:
- Thioacetylation : Reacting 4-chlorothiophenol with chloroacetyl chloride to form the thioacetyl intermediate.
- Ring Formation : Coupling the intermediate with azepane under basic conditions (e.g., K₂CO₃ in DMF) to form the azepane-thioacetyl backbone.
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and side-product formation .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity yields .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- Crystallography : Use X-ray diffraction to resolve the stereochemistry of the azepane ring and substituent orientation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™ assay for kinase activity) .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess baseline toxicity .
- Solubility and Stability : Perform HPLC-UV analysis in PBS (pH 7.4) to evaluate compound stability under physiological conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate thermodynamic stability (e.g., Gibbs free energy of formation) and electron distribution in the thioacetyl group to predict nucleophilic attack sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., dopamine receptors) based on structural analogs like 3-(4-chlorophenyl)azepane derivatives .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility of the azepane ring in aqueous environments .
Q. What structure-activity relationship (SAR) strategies can enhance biological potency?
Methodological Answer:
- Substituent Modification :
- Bioisosteric Replacement : Replace the thioacetyl group with a sulfonamide to improve solubility (e.g., as in 1-{[(4-chlorophenyl)sulfonyl]acetyl}azepane) .
Q. How can environmental degradation pathways of this compound be studied?
Methodological Answer:
- Photolysis Experiments : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS to identify breakdown products (e.g., chlorophenol derivatives) .
- Microbial Biodegradation : Use soil microcosms inoculated with Pseudomonas spp. and track metabolite formation using -NMR or GC-MS .
- QSPR Modeling : Apply quantitative structure-property relationship models to predict half-life in environmental compartments based on logP and molecular polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
